molecular formula C14H11ClO B12600245 3-(3-Chloro-4-methylphenyl)benzaldehyde CAS No. 885963-22-4

3-(3-Chloro-4-methylphenyl)benzaldehyde

Cat. No.: B12600245
CAS No.: 885963-22-4
M. Wt: 230.69 g/mol
InChI Key: IONVCUOGOLYMQU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same Friedel-Crafts acylation but with optimized parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.

    Reduction: 3-(3-Chloro-4-methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzaldehyde depends on the specific reaction it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The chlorine atom can also influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)benzaldehyde: Similar structure but without the chlorine atom.

    3-(3-Chloro-5-methylphenyl)benzaldehyde: Similar structure but with the methyl group in a different position.

    3-(4-Chloro-2-methylphenyl)benzaldehyde: Similar structure but with different positions for the chlorine and methyl groups.

Uniqueness

3-(3-Chloro-4-methylphenyl)benzaldehyde is unique due to the specific positions of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.

Biological Activity

3-(3-Chloro-4-methylphenyl)benzaldehyde, a compound with notable biological activity, has been the subject of various studies due to its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of a chloro and a methyl group on the phenyl ring. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering protein conformation, which can lead to various physiological effects depending on the context of its use.

Biological Activities

  • Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of related compounds derived from this compound. For instance, derivatives synthesized from this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antiviral Potential : Research indicates that compounds similar to this compound may exhibit antiviral properties. For example, structure-based optimization studies have identified derivatives that inhibit viral replication in models of SARS-CoV-2, suggesting potential applications in antiviral drug development .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of benzaldehyde derivatives have highlighted their ability to disrupt harmful protein-protein interactions in neurodegenerative diseases. Specifically, they may modulate calcium signaling pathways, which are crucial for neuronal health .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ProcessObserved EffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntibacterialEscherichia coliSignificant growth inhibition
AntiviralSARS-CoV-2Viral RNA load reduction
NeuroprotectiveCalcium signaling in neuronsNormalization of calcium levels

Notable Research Findings

  • A study focusing on the synthesis of pyrazoline derivatives from chlorinated phenyl compounds reported significant antibacterial activity against common pathogens, indicating the potential for developing new antibiotics based on this scaffold .
  • In another investigation, compounds derived from benzaldehyde were shown to disrupt mutant huntingtin-calmodulin interactions, providing insights into therapeutic strategies for Huntington's disease .

Properties

CAS No.

885963-22-4

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3

InChI Key

IONVCUOGOLYMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl

Origin of Product

United States

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